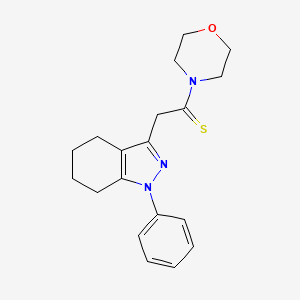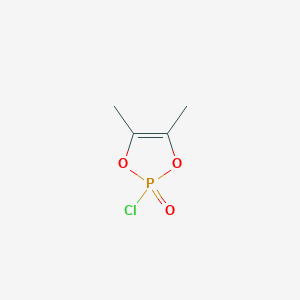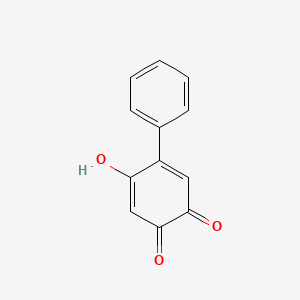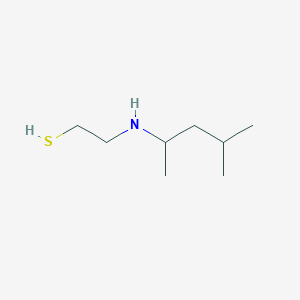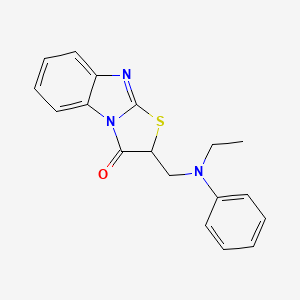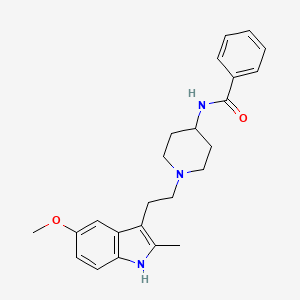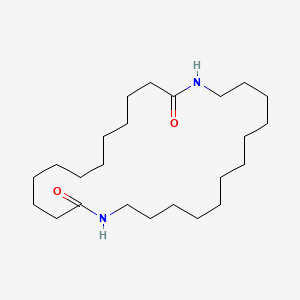
1,14-Diazacyclohexacosane-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Diazacyclohexacosane-2,13-dione is a chemical compound with the molecular formula C24H46N2O2 . It is a member of the diazacyclohexacosane family, characterized by the presence of two nitrogen atoms within a large ring structure. This compound has a molecular weight of 394.634 Da and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Diazacyclohexacosane-2,13-dione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. The reaction conditions often require:
High temperatures: to facilitate the cyclization process.
Catalysts: to enhance the reaction rate and yield.
Solvents: to dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,14-Diazacyclohexacosane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products Formed
Oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
1,14-Diazacyclohexacosane-2,13-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,14-Diazacyclohexacosane-2,13-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors.
Pathways: It may modulate biochemical pathways, leading to desired effects.
Binding: The nitrogen atoms in the ring structure play a crucial role in binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,14-Diazacyclohexacosane-2,15-dione: Another member of the diazacyclohexacosane family with a slightly different ring structure.
1,14-Diazacyclohexacosane-2,12-dione: A compound with similar properties but different reactivity.
Uniqueness
1,14-Diazacyclohexacosane-2,13-dione is unique due to its specific ring size and the positioning of nitrogen atoms, which confer distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
30204-68-3 |
|---|---|
Fórmula molecular |
C24H46N2O2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1,14-diazacyclohexacosane-2,13-dione |
InChI |
InChI=1S/C24H46N2O2/c27-23-19-15-11-7-3-4-8-12-16-20-24(28)26-22-18-14-10-6-2-1-5-9-13-17-21-25-23/h1-22H2,(H,25,27)(H,26,28) |
Clave InChI |
VJRQRIVWXRZAKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCNC(=O)CCCCCCCCCCC(=O)NCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



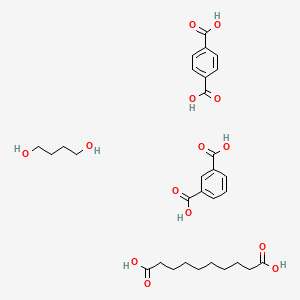
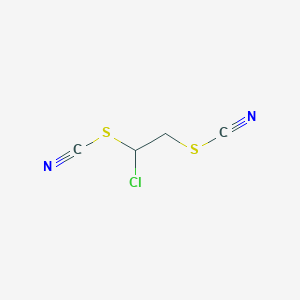


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
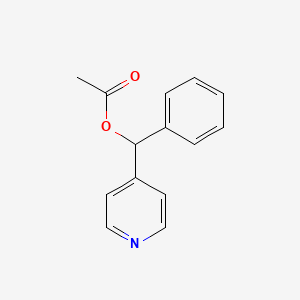
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
